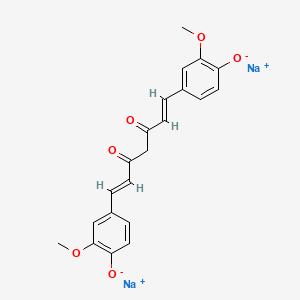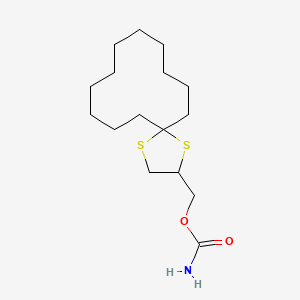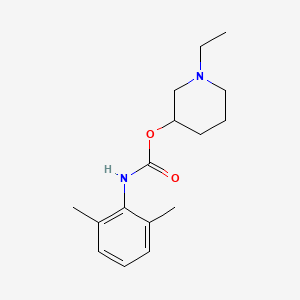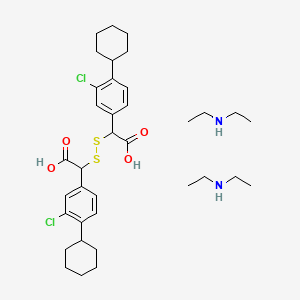
4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione is an organic compound with the molecular formula C8H12O4 It is a cyclic peroxide and is known for its unique structure, which includes two peroxide groups within a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione typically involves the reaction of acetone with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include low temperatures to stabilize the peroxide groups and prevent decomposition.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of stabilizers and inhibitors is common to prevent unwanted side reactions and ensure the safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The peroxide groups can participate in oxidation reactions, often leading to the formation of more stable oxygen-containing compounds.
Reduction: Reduction of the peroxide groups can yield alcohols or other reduced species.
Substitution: The compound can undergo substitution reactions where one or more of the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential as an antimicrobial agent is ongoing, given its peroxide structure.
Industry: It is used in the production of polymers and other materials where controlled oxidation is required.
Wirkmechanismus
The mechanism by which 4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione exerts its effects is primarily through its peroxide groups. These groups can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative reactions. The molecular targets and pathways involved include various enzymes and cellular components that interact with ROS, leading to oxidative stress or other biochemical changes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,6,6-Tetramethyl-1,2-dioxane: Similar in structure but lacks the peroxide groups.
1,4-Dioxane-2,5-dione, 3,6-dimethyl-: Another cyclic peroxide with different substituents.
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: Contains multiple peroxide groups but in a different arrangement.
Uniqueness
4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione is unique due to its specific arrangement of peroxide groups within a six-membered ring. This structure imparts distinct reactivity and stability characteristics, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
37749-63-6 |
|---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
4,4,6,6-tetramethyldioxane-3,5-dione |
InChI |
InChI=1S/C8H12O4/c1-7(2)5(9)8(3,4)12-11-6(7)10/h1-4H3 |
InChI-Schlüssel |
UEQAJYHQTVEWLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)C(OOC1=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14679356.png)


![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)





